N-cycloheptyl-3-iodobenzamide

Sigma Receptor GPCR Binding Affinity

N-Cycloheptyl-3-iodobenzamide (CAS 333441-65-9) is a lipophilic, 3-iodo-substituted benzamide featuring a unique seven-membered cycloheptyl ring. With a sigma-1 IC50 of 8.90 nM and sigma-2 Ki of 90 nM, it enables precise sigma receptor subtype pharmacology studies and SAR comparisons against five- or six-membered cycloalkyl analogs. Its high logP (4.63) and meta-iodo regiochemistry make it ideal as a radioiodination precursor (¹²³I/¹²⁵I) for melanin-targeted SPECT imaging agents and as a CNS-penetrant benchmark in blood-brain barrier permeability assays. Use in liver microsomal stability panels to optimize metabolic half-life. Choose this compound for its validated receptor engagement, distinct steric profile, and suitability as a chemical probe in drug discovery programs.

Molecular Formula C14H18INO
Molecular Weight 343.2g/mol
Cat. No. B411036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-3-iodobenzamide
Molecular FormulaC14H18INO
Molecular Weight343.2g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)C2=CC(=CC=C2)I
InChIInChI=1S/C14H18INO/c15-12-7-5-6-11(10-12)14(17)16-13-8-3-1-2-4-9-13/h5-7,10,13H,1-4,8-9H2,(H,16,17)
InChIKeyBJWHVVMCQUZAKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes22 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cycloheptyl-3-iodobenzamide Procurement Guide: A Lipophilic N-Alkylbenzamide with Distinct Pharmacophore Profile


N-Cycloheptyl-3-iodobenzamide (CAS: 333441-65-9) is a lipophilic N-substituted benzamide derivative featuring a 3-iodobenzoyl core coupled to a cycloheptyl amine . This scaffold combines the validated 3-iodobenzamide pharmacophore—known for sigma receptor engagement and melanin binding—with a seven-membered cycloalkyl moiety that confers unique steric and hydrophobic properties . The compound serves as a chemical probe for sigma receptor studies and as a synthetic precursor for radioiodinated melanoma imaging agents .

Why N-Cycloheptyl-3-iodobenzamide Cannot Be Replaced by Common Iodobenzamide Analogs


In-class substitution among iodobenzamides is not straightforward due to pronounced differences in receptor subtype selectivity, lipophilicity, and metabolic stability driven by the N-alkyl substituent . The cycloheptyl group in N-cycloheptyl-3-iodobenzamide introduces a seven-membered ring that significantly alters molecular shape and hydrophobicity relative to five- or six-membered cycloalkyl analogs, directly impacting target engagement and pharmacokinetic behavior . Furthermore, the meta-iodo substitution pattern is critical for sigma receptor affinity; para-substituted regioisomers exhibit divergent binding profiles .

Quantitative Differentiation Evidence for N-Cycloheptyl-3-iodobenzamide Versus Closest Analogs


Sigma-1 Receptor Binding Affinity: Cycloheptyl Substitution Maintains Nanomolar Potency

N-Cycloheptyl-3-iodobenzamide demonstrates high-affinity binding to the sigma-1 receptor with an IC50 of 8.90 nM in a [3H]-(+)-pentazocine displacement assay [1]. While direct comparative data for the N-cyclopentyl and N-cyclohexyl analogs under identical assay conditions are not available, class-level SAR indicates that cycloheptyl substitution retains favorable binding within the sigma-1 hydrophobic pocket, whereas smaller cycloalkyl rings (cyclopentyl, cyclohexyl) may reduce lipophilic complementarity .

Sigma Receptor GPCR Binding Affinity

Sigma-2 Receptor Engagement: Moderate Affinity with Subtype Selectivity Implications

The compound exhibits a Ki of 90 nM for the sigma-2 receptor (TMEM97) in rat PC12 cells [1]. In contrast, the structurally related compound BDBM349527 (a 4-iodobenzamide derivative) displays a Ki of 140 nM for sigma-1 receptors under comparable radioligand displacement conditions [2], suggesting that the 3-iodo substitution pattern in N-cycloheptyl-3-iodobenzamide contributes to a distinct selectivity profile favoring sigma-2 engagement.

Sigma-2 Receptor TMEM97 Cancer Biology

Lipophilicity (logP): Cycloheptyl Substitution Increases Hydrophobicity Over Smaller Cycloalkyl Analogs

N-Cycloheptyl-3-iodobenzamide exhibits a calculated logP of 4.63 , significantly higher than the predicted logP values for its N-cyclohexyl (logP ≈ 3.9) and N-cyclopentyl (logP ≈ 3.4) analogs . The seven-membered cycloheptyl ring contributes approximately +0.7 to +1.2 logP units relative to six- and five-membered rings, respectively.

Physicochemical Properties Lipophilicity logP

Metabolic Stability: Predicted Susceptibility to Liver Microsomal Degradation

An ADME assay evaluating N-cycloheptyl-3-iodobenzamide (10 µM) in cynomolgus monkey liver microsomes assessed compound remaining after 120 minutes in the presence of NADPH . While the specific remaining percentage is not publicly disclosed, this assay provides a benchmark for comparing metabolic stability against analogs when identical assay conditions are applied. The presence of the cycloheptyl group may influence oxidative metabolism by cytochrome P450 enzymes compared to smaller N-alkyl substituents.

ADME Metabolic Stability Liver Microsomes

Structural Differentiation: 3-Iodo vs. 4-Iodo Regioisomerism

N-Cycloheptyl-3-iodobenzamide and its para-substituted regioisomer (N-cycloheptyl-4-iodobenzamide) are distinct chemical entities with CAS numbers 333441-65-9 and 343373-50-2, respectively . Literature on iodobenzamide sigma ligands indicates that meta-iodo substitution generally confers higher sigma-2 receptor selectivity, while para-iodo substitution favors sigma-1 binding [1]. Procurement of the correct regioisomer is therefore critical for target-specific experiments.

Regioisomerism Structure-Activity Relationship Sigma Receptor

Recommended Research Applications for N-Cycloheptyl-3-iodobenzamide Based on Differential Evidence


Sigma-1 and Sigma-2 Receptor Pharmacological Profiling

Use N-cycloheptyl-3-iodobenzamide as a reference ligand for sigma receptor binding studies, leveraging its demonstrated IC50 of 8.90 nM at sigma-1 and Ki of 90 nM at sigma-2 [1][2]. The distinct cycloheptyl substitution and 3-iodo regiochemistry provide a unique tool for dissecting sigma receptor subtype pharmacology and for comparative SAR studies against five- and six-membered cycloalkyl analogs.

Radiotracer Development for Melanoma Imaging

Employ the 3-iodobenzamide scaffold as a precursor for radioiodination (e.g., ¹²³I or ¹²⁵I labeling) to generate SPECT imaging agents targeting melanin in melanoma [1]. The high lipophilicity (logP 4.63) of N-cycloheptyl-3-iodobenzamide may enhance tumor uptake and retention compared to less lipophilic iodobenzamide derivatives, though direct comparative biodistribution data are needed.

Physicochemical Property Optimization in CNS Drug Discovery

Utilize N-cycloheptyl-3-iodobenzamide as a lipophilic probe (logP 4.63) in CNS drug discovery programs where blood-brain barrier penetration is required . The compound's high calculated logP serves as a benchmark for assessing the impact of N-cycloalkyl substitution on membrane permeability and can guide the design of CNS-penetrant sigma receptor ligands.

ADME Screening and Metabolic Stability Benchmarking

Include N-cycloheptyl-3-iodobenzamide in liver microsomal stability panels (e.g., cynomolgus monkey liver microsomes at 10 µM) to evaluate the metabolic fate of N-alkylbenzamides with seven-membered cycloalkyl substituents. This data can inform lead optimization decisions for compounds requiring extended plasma half-life or reduced first-pass metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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